N-(7-Chloro-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-6-pyrrolidin-1-yl-nicotin-amide
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Overview
Description
PMID25991433-Compound-E4 is a bioactive compound known for its significant role in various scientific research fields. It is a potent inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease. This compound has shown potential in reducing the production of beta-amyloid peptides, making it a promising candidate for Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25991433-Compound-E4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation reactions, followed by functional group modifications to achieve the desired bioactivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PMID25991433-Compound-E4 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
PMID25991433-Compound-E4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
PMID25991433-Compound-E4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity.
Mechanism of Action
The mechanism of action of PMID25991433-Compound-E4 involves the inhibition of gamma-secretase, which prevents the cleavage of amyloid precursor protein and reduces the production of beta-amyloid peptides. This inhibition is achieved through binding to the active site of the enzyme, blocking its activity. The compound also interacts with other molecular targets and pathways, such as the Notch signaling pathway, which is involved in cell differentiation and proliferation .
Properties
Molecular Formula |
C26H23ClN4O2 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[(7-chloro-4-oxo-1-phenylquinolin-3-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H23ClN4O2/c27-20-9-10-22-23(14-20)31(21-6-2-1-3-7-21)17-19(25(22)32)16-29-26(33)18-8-11-24(28-15-18)30-12-4-5-13-30/h1-3,6-11,14-15,17H,4-5,12-13,16H2,(H,29,33) |
InChI Key |
RUQWOHJJIMCQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NCC3=CN(C4=C(C3=O)C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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